molecular formula C21H20ClNO5 B11474598 5-(2-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-chlorophenyl)-1-(2,2-dimethoxyethyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11474598
M. Wt: 401.8 g/mol
InChI Key: YNKMXJZNENGPLW-ZPHPHTNESA-N
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Description

4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure. This compound is characterized by the presence of benzoyl, chlorophenyl, dimethoxyethyl, and hydroxy functional groups. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the benzoyl group would yield a benzyl derivative.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Influence on Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2-HYDROXYETHYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a hydroxyethyl group instead of a dimethoxyethyl group.

    4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-METHOXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of 4-BENZOYL-5-(2-CHLOROPHENYL)-1-(2,2-DIMETHOXYETHYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-1-(2,2-dimethoxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO5/c1-27-16(28-2)12-23-18(14-10-6-7-11-15(14)22)17(20(25)21(23)26)19(24)13-8-4-3-5-9-13/h3-11,16,18,24H,12H2,1-2H3/b19-17-

InChI Key

YNKMXJZNENGPLW-ZPHPHTNESA-N

Isomeric SMILES

COC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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